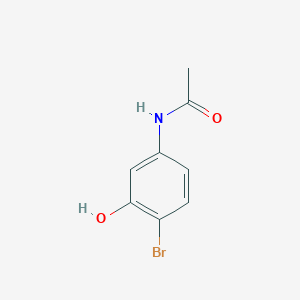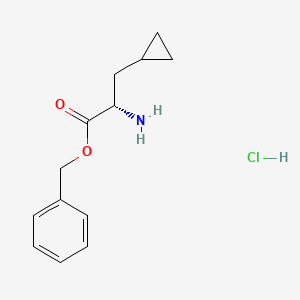
Benzyl(S)-2-amino-3-cyclopropylpropanoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-cyclopropyl-L-alaninate hydrochloride is a chemical compound with the molecular formula C13H18ClNO2. It is a derivative of alanine, an amino acid, and features a benzyl group and a cyclopropyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(S)-2-amino-3-cyclopropylpropanoatehydrochloride typically involves the esterification of 3-cyclopropyl-L-alanine with benzyl alcohol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Typically around 60-80°C
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Common solvents include toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle the increased volume of reactants
Continuous monitoring: To ensure the reaction proceeds efficiently and safely
Purification steps: Including crystallization and filtration to obtain the pure product
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-cyclopropyl-L-alaninate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of benzyl 3-cyclopropyl-L-alaninol.
Substitution: Formation of various substituted alanine derivatives.
Aplicaciones Científicas De Investigación
Benzyl 3-cyclopropyl-L-alaninate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzyl(S)-2-amino-3-cyclopropylpropanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include:
Enzyme inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic processes.
Receptor modulation: It can bind to receptors, influencing signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl L-alaninate hydrochloride
- Cyclopropyl L-alaninate hydrochloride
- Benzyl 3-cyclopropyl-D-alaninate hydrochloride
Uniqueness
Benzyl 3-cyclopropyl-L-alaninate hydrochloride is unique due to the presence of both benzyl and cyclopropyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H18ClNO2 |
|---|---|
Peso molecular |
255.74 g/mol |
Nombre IUPAC |
benzyl (2S)-2-amino-3-cyclopropylpropanoate;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c14-12(8-10-6-7-10)13(15)16-9-11-4-2-1-3-5-11;/h1-5,10,12H,6-9,14H2;1H/t12-;/m0./s1 |
Clave InChI |
WKNZUZGERJLCCM-YDALLXLXSA-N |
SMILES isomérico |
C1CC1C[C@@H](C(=O)OCC2=CC=CC=C2)N.Cl |
SMILES canónico |
C1CC1CC(C(=O)OCC2=CC=CC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


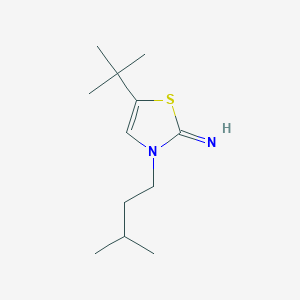
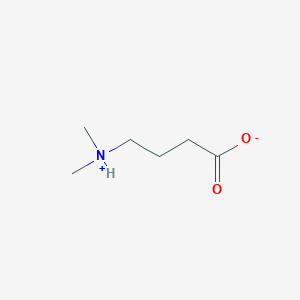
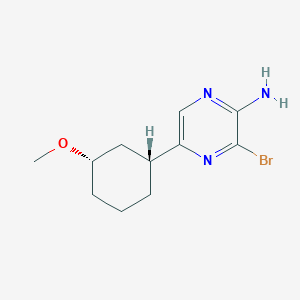
![3-[(5-Chloro-2-nitro-benzyl)-amino]-propionic acid methyl ester](/img/structure/B8410840.png)
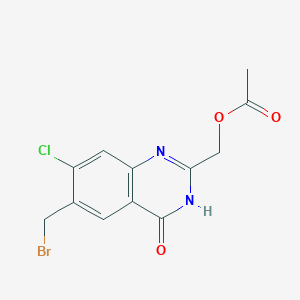
![1-(1H-imidazo[4,5-c]pyridin-2-yl)cyclopropanamine](/img/structure/B8410849.png)
![2-(Methanesulfinyl)-7-(1H-pyrazol-1-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8410855.png)


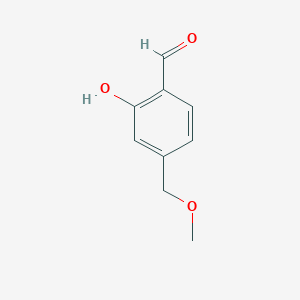
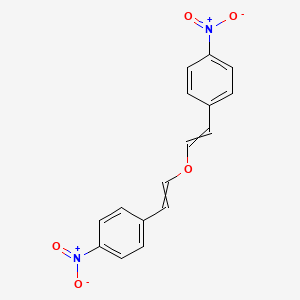
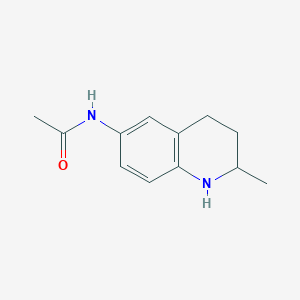
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,1,1-dimethylethyl ester](/img/structure/B8410911.png)
